2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione
2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione
Brand Name:
Vulcanchem
CAS No.:
20711-78-8
VCID:
VC0184188
InChI:
InChI=1S/C15H15NO3/c1-8-4-2-3-5-9(8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-5,10-13H,6-7H2,1H3
SMILES:
CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4
Molecular Formula:
C15H15NO3
Molecular Weight:
257.28 g/mol
2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione
CAS No.: 20711-78-8
Main Products
VCID: VC0184188
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
CAS No. | 20711-78-8 |
---|---|
Product Name | 2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione |
Molecular Formula | C15H15NO3 |
Molecular Weight | 257.28 g/mol |
IUPAC Name | 2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
Standard InChI | InChI=1S/C15H15NO3/c1-8-4-2-3-5-9(8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-5,10-13H,6-7H2,1H3 |
Standard InChIKey | WPFYQSJKOJNEMK-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4 |
Canonical SMILES | CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4 |
Solubility | 38.6 [ug/mL] |
PubChem Compound | 89372 |
Last Modified | Nov 11 2021 |
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